2,6-diethyl-4H-Pyran-4-one
Overview
Description
2,6-Diethyl-4H-Pyran-4-one is an organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4H-Pyran-4-one can be achieved through several methods. One common approach involves the cyclization of β-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base can yield this compound. Another method involves the reaction of diethyl malonate with acetone under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-4H-Pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the reagents used.
Scientific Research Applications
2,6-Diethyl-4H-Pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and dyes due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4H-Pyran-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,6-Dimethyl-4H-Pyran-4-one: This compound has similar structural features but with methyl groups instead of ethyl groups.
2,6-Diphenyl-4H-Pyran-4-one: This variant contains phenyl groups, leading to different chemical and physical properties.
2,6-Diethyl-4H-Thiopyran-4-one: The oxygen atom in the pyranone ring is replaced with sulfur, resulting in distinct reactivity.
Uniqueness: 2,6-Diethyl-4H-Pyran-4-one is unique due to its specific ethyl substitutions, which influence its reactivity and applications. The presence of ethyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl and phenyl counterparts.
Biological Activity
Overview
2,6-Diethyl-4H-Pyran-4-one, a member of the pyranone family, is an organic compound characterized by its six-membered ring structure containing one oxygen atom and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and applications in various fields.
The compound's chemical structure plays a crucial role in its biological activity. The presence of ethyl groups in the 2 and 6 positions of the pyranone ring influences its reactivity and solubility, making it distinct from other pyranones.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyran derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 18 | 100 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, which is attributed to its electron-donating capacity.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 38 |
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to control groups.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions within biological systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- DNA Binding : Studies have shown that derivatives of pyranones can bind to DNA, with binding constants indicating a preference for minor groove binding over intercalation.
Study on Antimicrobial Efficacy
A recent study published in Nature evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Study on Antioxidant Activity
In another study focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to quantify the radical scavenging activity of various compounds. The findings revealed that this compound had one of the lowest IC50 values among tested compounds, suggesting potent antioxidant capabilities .
Properties
IUPAC Name |
2,6-diethylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPFWAOQDKOPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=C(O1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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